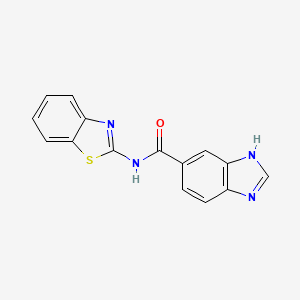

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-14(9-5-6-10-12(7-9)17-8-16-10)19-15-18-11-3-1-2-4-13(11)21-15/h1-8H,(H,16,17)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAWEKPVGXQGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators, with dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of thiophene ring attached to the benzothiazole moiety via amide linkage can result in compounds with significant biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity. It has been tested against a range of bacterial strains and fungi, showing effectiveness in inhibiting their growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer progression, making it a candidate for further drug development .

Materials Science

Fluorescent Probes

Due to its unique fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows for the visualization of cellular processes in real-time .

Polymer Additives

In materials science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including electronics and coatings .

Environmental Applications

Pollutant Detection

The compound's fluorescence characteristics make it suitable for detecting environmental pollutants. It can be used in sensors designed to identify heavy metals or organic contaminants in water sources, contributing to environmental monitoring efforts .

Bioremediation

Research suggests that derivatives of benzothiazole compounds can aid in bioremediation processes by enhancing the degradation of toxic substances by microbial action. This application is crucial for cleaning up contaminated sites and reducing environmental hazards .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated various benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, supporting further exploration into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Environmental Monitoring

In a project aimed at developing sensitive detection methods for environmental pollutants, researchers utilized this compound as a fluorescent probe. The findings demonstrated its effectiveness in detecting lead ions in contaminated water samples at low concentrations.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Differences:

| Compound Name | Core Heterocycles | Substituents/Linkers |

|---|---|---|

| N-(1,3-Benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (Target) | Benzimidazole + Benzothiazole | Direct carboxamide linkage |

| CBK277755 (N-(1H-1,3-benzodiazol-2-yl)-5-nitrofuran-2-carboxamide) | Benzimidazole + Nitrofuran | Nitrofuran substituent |

| N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide | Benzothiazole + Pyrazole + Methylthiophene | Methylthiophene and pyrazole substituents |

| Compound 9 (N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea) | Benzothiazole + Urea | Urea linker with 3-methylphenyl group |

- Electronic Effects: The target compound lacks electron-withdrawing groups (e.g., nitro in CBK277755), which may reduce its reactivity but enhance stability. In contrast, nitro groups in CBK277755 could improve binding to redox-active enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) .

Research Findings and Data Tables

Table 2. Structural and Physicochemical Properties

| Compound | Molecular Formula | LogP (Predicted) | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | C14H9N5OS | 3.2 | 2 |

| CBK277755 | C12H7N5O3S | 2.8 | 3 |

| Compound 9 () | C16H12N4OS2 | 4.1 | 1 |

Biological Activity

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (CAS Number: 880854-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its potential anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₄OS |

| Molecular Weight | 294.3 g/mol |

| CAS Number | 880854-78-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

-

Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute monocytic leukemia (U-937)

- Findings :

The mechanism of action for this compound appears to involve several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased rates of cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, which is crucial for preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity :

-

Bacterial Strains :

- E. coli

- Staphylococcus aureus

- Results :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound had a higher potency than standard chemotherapeutic agents like doxorubicin in certain cases.

Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings suggest that the compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant strains of bacteria .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Coupling reactions : Use of benzothiazole-2-amine derivatives with activated carboxylate intermediates under reflux conditions. Evidence suggests chloroform or ethanol as solvents with catalytic acid/base (e.g., HCl or triethylamine) .

- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole linkages in analogous benzothiazole-acetamide derivatives .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals, validated by elemental analysis and melting point determination .

How can spectroscopic techniques (IR, NMR) validate the structure and purity of this compound?

- Infrared (IR) Spectroscopy : Confirm the presence of characteristic bands:

- N–H stretching (3100–3300 cm⁻¹) for benzodiazole and carboxamide groups.

- C=O stretching (1660–1680 cm⁻¹) for the carboxamide moiety .

- NMR Analysis :

- ¹H NMR : Aromatic protons in benzothiazole (δ 7.2–8.0 ppm) and benzodiazole (δ 6.8–7.5 ppm).

- ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm and benzothiazole C2 carbon at ~155 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

What crystallographic methods are used to resolve its 3D structure and intermolecular interactions?

- X-ray Diffraction (XRD) : Single-crystal XRD reveals planar benzothiazole-benzodiazole conjugation and gauche conformations of substituents. Space groups (e.g., triclinic P1) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) stabilize crystal packing .

- Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) and π-π stacking (3.5–3.7 Å) contribute to lattice stability .

How do substituent variations impact biological activity in benzothiazole-benzodiazole hybrids?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -F, -Br) on the benzothiazole ring enhance antimicrobial activity by increasing electrophilicity .

- Methoxy or methyl groups on benzodiazole improve solubility and bioavailability .

- Docking Studies : Molecular docking with enzymes (e.g., α-glucosidase) shows triazole-linked derivatives bind to active sites via hydrogen bonds and hydrophobic interactions .

What computational approaches predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transfer efficiency. For benzothiazole derivatives, gaps <3 eV suggest semiconductor potential .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility in polar solvents (e.g., DMSO) .

How do non-covalent interactions influence its solid-state properties?

- Intermolecular Forces : Crystallographic studies reveal S⋯S interactions (3.6 Å) in benzothiazole derivatives and C–H⋯π contacts (2.9 Å) stabilizing dimers .

- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points >200°C, correlating with strong hydrogen-bond networks .

What are its potential applications in materials science?

- Nonlinear Optical (NLO) Properties : Benzothiazole derivatives exhibit second-harmonic generation (SHG) due to asymmetric charge distribution, measured via Kurtz-Perry powder tests .

- Photoluminescence : Blue-green emission (λₑₘ ≈ 450 nm) in UV-vis spectra suggests optoelectronic applications .

How can solubility challenges be addressed for in vitro assays?

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Micellar Encapsulation : Surfactants like Tween-80 enhance dispersion in aqueous media .

What contradictions exist in reported biological data for benzothiazole derivatives?

- Antimicrobial Activity : Some studies report MIC values <10 µg/mL against S. aureus, while others show no activity due to substituent-dependent membrane permeability .

- Cytotoxicity : Carboxamide derivatives may exhibit selectivity gaps between cancer and normal cells, requiring further SAR optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.